molecular formula C9H16O B1229504 Trimethylcyclohexanone CAS No. 50874-76-5

Trimethylcyclohexanone

Cat. No. B1229504
CAS RN: 50874-76-5
M. Wt: 140.22 g/mol
InChI Key: XPZBNIUWMDJFPW-UHFFFAOYSA-N
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Description

Trimethylcyclohexanone, also known as Trimethylcyclohexanone, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50874-76-5

Product Name

Trimethylcyclohexanone

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2,3-trimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-7-5-4-6-8(10)9(7,2)3/h7H,4-6H2,1-3H3

InChI Key

XPZBNIUWMDJFPW-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)C1(C)C

Canonical SMILES

CC1CCCC(=O)C1(C)C

synonyms

3,3,5-trimethylcyclohexanone
trimethylcyclohexanone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

110 ml of a solution of 30 % H2O2 followed by 28 ml of a 6N aqueous solution of NaOH were added dropwise, while stirring and within 45 minutes and 15 minutes, respectively, to a cooled solution (0°-5°) of 40 g of β-cyclocitral (0.26 mole) in 300 ml of methanol which had been acidified beforehand with 40 drops of concentrated sulphuric acid. The reaction mixture was then kept at room temperature for 3 days, while stirring. After having added water thereto, the said mixture was extracted three times with ether and the combined organic extracts were subjected to the usual treatments of washing (water), drying (MgSO4) and concentration. There were obtained 21.5 g of trimethyl-cyclohexanone by fractional distillation; b.p. 66°-69°/12 Torr (66 %).
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Synthesis routes and methods II

Procedure details

28 g of 2,2,6-trimethyl-cyclohexanone are added dropwise to a suspension of Na vinylacetylide (prepared from 25 g of 1,4-dichlorobut-2-ene and 15 g of Na in liquid ammonia) in 200 ml of THF, whilst cooling, and the reaction mixture is stirred overnight at room temperature. 50 ml of water are then added, the aqueous phase is extracted with ether and the resulting organic phase is dried and concentrated. Subsequent fractional distillation gives 5.5 g of unconverted trimethylcyclohexanone and 20.7 g (corresponding to 68% of theory, based on ketone converted) of 2,2,6-trimethyl-1-(but-1'-yn-3'-en-1'-yl)-cyclohexanol of boiling point 62°-63° C/0.3 mm Hg and refractive index nD25 = 1.4982. Fragrance note: fresh, tart-woody, coniferous.
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